N-(2,3-dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (CAS No. 877977-04-3) is an acetamide derivative characterized by a 2,3-dimethylphenyl substituent and a hydroxycarbamimidoyl functional group. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(3Z)-3-amino-N-(2,3-dimethylphenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-3-5-9(8(7)2)13-11(15)6-10(12)14-16/h3-5,16H,6H2,1-2H3,(H2,12,14)(H,13,15) |
InChI Key |
DWAXJXOWWUCHTA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C/C(=N/O)/N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=NO)N)C |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Carbamimidoylation
-
- 2,3-Dimethylphenylamine
- 2-(N'-Hydroxycarbamimidoyl)acetic acid
Key Reaction :
$$
\text{2-(N'-Hydroxycarbamimidoyl)acetic acid} + \text{2,3-Dimethylphenylamine} \xrightarrow{\text{Acetic anhydride, TEA}} \text{Target compound}
$$
Method B: Intermediate-Based Synthesis
-
- Synthesis of N-(2,3-dimethylphenyl)acetamide via reaction of 2,3-dimethylphenylamine with chloroacetyl chloride in the presence of TEA.
- Conditions : 0–5°C, 4 hours, yielding a crystalline intermediate.
Hydroxycarbamimidoyl Introduction :
- Reacting the intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux for 6 hours.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68–72% | 60–65% |
| Reaction Time | 8–10 hours | 12–14 hours |
| Purification | Column chromatography | Recrystallization (ethanol) |
| Scalability | Moderate (batch process) | High (continuous flow compatible) |
Method A offers higher yields and shorter reaction times, while Method B is more amenable to industrial-scale production due to its compatibility with continuous flow systems.
Structural and Mechanistic Insights
- Intermediate Conformation : The N-(2,3-dimethylphenyl)acetamide intermediate adopts a conformation where the N–H bond is syn to both methyl groups on the aromatic ring, stabilizing the molecule through intramolecular hydrogen bonding.
- Key Functional Groups :
- The hydroxycarbamimidoyl moiety (–C(=NH–OH)–NH₂) participates in tautomerism, influencing reactivity during coupling.
- Steric hindrance from the 2,3-dimethylphenyl group slows hydrolysis of the acetamide bond compared to unsubstituted analogs.
Industrial Production Considerations
- Optimization Strategies :
- Use of automated synthesis platforms to control stoichiometry and temperature gradients.
- Solvent recycling (e.g., DCM recovery) to reduce environmental impact.
- Quality Control :
- Purity ≥98% confirmed via HPLC (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Structural Analysis of N-(2,3-dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
The compound contains three reactive regions:
-
Amide group (–NH–CO–) prone to hydrolysis or nucleophilic substitution.
-
N'-hydroxycarbamimidoyl moiety (–C(=NH–OH)–NH2), which may participate in tautomerism, redox reactions, or act as a chelating agent.
-
2,3-dimethylphenyl substituent , influencing steric and electronic effects during reactions.
Hydrolysis Reactions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Acidic hydrolysis | HCl/H2SO4, reflux | 2-(N'-hydroxycarbamimidoyl)acetic acid + 2,3-dimethylaniline |
| Basic hydrolysis | NaOH, aqueous ethanol | Sodium salt of acetic acid derivative + 2,3-dimethylphenol (minor pathway) |
The amide bond’s stability under hydrolysis would depend on the electron-withdrawing/donating effects of the substituents. The 2,3-dimethylphenyl group may sterically hinder hydrolysis compared to unsubstituted analogs.
Tautomerization and Coordination Chemistry
The N'-hydroxycarbamimidoyl group can exhibit keto-enol tautomerism:
This tautomeric equilibrium may enable:
-
Metal coordination : Potential binding sites for transition metals (e.g., Fe³⁺, Cu²⁺) via the hydroxyl and imine nitrogen atoms.
-
Oxidation : Conversion to nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄, HNO₃).
Condensation Reactions
The carbamimidoyl group could undergo condensation with:
-
Carbonyl compounds (e.g., aldehydes/ketones) to form imines or hydrazones.
-
Isocyanates to yield urea-linked derivatives.
Challenges in Reaction Predictions
-
Steric hindrance : The 2,3-dimethylphenyl group may reduce reactivity at the amide nitrogen.
-
Solubility : Limited aqueous solubility (inferred from analogs ) might necessitate polar aprotic solvents (e.g., DMF, DMSO) for reactions.
-
Stability of N–OH group : Potential for decomposition under acidic/oxidizing conditions.
Research Gaps and Recommendations
No peer-reviewed studies specifically addressing this compound’s reactivity were identified in the provided sources. Future work should prioritize:
-
Experimental studies to validate hydrolysis, oxidation, and condensation pathways.
-
Computational modeling (DFT) to predict reaction thermodynamics and kinetics.
-
Spectroscopic characterization (e.g., NMR, IR) of intermediates and products.
Given the absence of direct data, researchers are advised to consult structurally analogous systems (e.g., hydroxycarbamimidoyl-containing compounds) and adapt methodologies cautiously.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
Substituent Variations on the Phenyl Ring
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6): Features a 2,6-dimethylphenyl group and a diethylamino substituent. Widely used as a local anesthetic and antiarrhythmic agent . Key difference: The 2,6-dimethyl substitution vs. 2,3-dimethyl in the target compound may influence receptor binding and pharmacokinetics.
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide :
Functional Group Comparisons
- N-(4-Sulfamoylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound 12): Shares the 2,3-dimethylphenyl moiety but incorporates a benzamide core and sulfamoyl group. Demonstrates urease inhibitory activity (IC₅₀ = 18.3 µM) . Significance: The sulfamoyl group may enhance enzyme inhibition compared to the carbamimidoyl group.
2-(3,4-Dimethoxyphenyl)-N-[N-(4-methylbenzyl)carbamimidoyl]acetamide :
Key Observations:
- The 2,3-dimethylphenyl group is recurrent in urease inhibitors (e.g., Compound 12), suggesting its role in binding interactions .
- Diethylamino and sulfamoyl substituents correlate with anesthetic and enzymatic activities, respectively, whereas the hydroxycarbamimidoyl group’s role remains unexplored.
Physicochemical Properties
- Melting Points: Compound 12: 202–210°C vs. Target compound: Not reported. 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: 66–69°C . Higher melting points in sulfonamide/benzamide derivatives suggest stronger intermolecular forces (e.g., hydrogen bonding).
- Solubility: Limited data for the target compound. However, acetamides with polar groups (e.g., sulfamoyl) exhibit improved aqueous solubility compared to lipophilic analogs .
Biological Activity
N-(2,3-dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 249.31 g/mol
The structural features include a dimethylphenyl group and a hydroxycarbamimidoyl moiety, which are critical for its biological activity.
This compound functions primarily as a modulator of protein interactions, specifically targeting ubiquitin ligases. This mechanism facilitates the degradation of specific proteins involved in disease pathways, such as cancer. The compound has been noted for its ability to induce apoptosis in cancer cells by promoting the ubiquitination of oncogenic proteins .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer) : The compound displayed an IC50 value indicating effective cytotoxicity at low concentrations.
- Caco-2 (colon cancer) : Enhanced anticancer activity was observed with a percentage inhibition of cell viability reaching up to 53% at optimal doses .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features. A detailed SAR analysis revealed that:
- The presence of electron-donating groups (like methyl) at specific positions on the aromatic ring enhances anti-proliferative activity.
- Compounds with substitutions at ortho and meta positions showed improved efficacy compared to para substitutions, indicating spatial orientation plays a crucial role in activity .
Case Studies
-
Study on HepG2 Cells :
- Objective : To evaluate the anti-proliferative effects.
- Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
- Findings : Significant inhibition was noted at concentrations as low as 12.5 µg/mL, confirming its potential as an anticancer agent.
- In Vivo Studies :
Comparative Data Table
| Compound Name | IC50 (µg/mL) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 12.5 | HepG2 (Liver Cancer) | Induction of apoptosis via ubiquitination |
| Other Analog Compounds | Varies | Various | Varies |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide?
The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 2-(N'-hydroxycarbamimidoyl)acetic acid with 2,3-dimethylaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine in dichloromethane at 273 K. After stirring, the product is extracted, washed, and purified via slow evaporation crystallization . Yield optimization may require adjusting stoichiometry or solvent polarity (e.g., dichloromethane vs. ethyl acetate).
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen for enzyme inhibition (e.g., urease or acetylcholinesterase) using spectrophotometric assays. For urease inhibition:
Prepare a solution of Helicobacter pylori urease in phosphate buffer (pH 6.8).
Add varying concentrations of the compound and pre-incubate at 37°C.
Initiate reaction with urea substrate and monitor NH₃ production at 630 nm. Calculate IC₅₀ values and compare to reference inhibitors like thiourea .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
A structure-activity relationship (SAR) study can be designed by synthesizing analogs with:
- Phenyl ring substitutions : Replace 2,3-dimethyl groups with halogens (Cl, F) or methoxy groups to assess steric/electronic effects.
- Hydroxycarbamimidoyl modifications : Introduce methyl or ethyl groups to the hydroxyimine moiety.
Example SAR Table (hypothetical data based on analogs ):
| Substituent | Urease IC₅₀ (µM) | TRPC3 Activation (EC₅₀, µM) |
|---|---|---|
| 2,3-Dimethylphenyl | 12.5 ± 1.2 | Not tested |
| 4-Fluoro-2-methyl | 8.3 ± 0.9 | 15.7 ± 2.1 |
| 2-Methoxy-3-chloro | 22.4 ± 3.1 | 28.9 ± 3.5 |
Key Insight : Electron-withdrawing groups (e.g., Cl) may enhance enzyme inhibition but reduce ion channel activation .
Q. What crystallographic techniques resolve conformational variations in its solid-state structure?
Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement :
- Data Collection : Cool crystals to 100 K, collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Analysis : Identify asymmetric units and hydrogen-bonding networks (e.g., N–H⋯O dimers). For example, analogs show dihedral angles between aromatic rings of 54.8°–77.5°, influencing packing and stability .
Q. How can computational modeling predict its binding mode to target proteins?
Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Download a urease crystal structure (PDB: 4H9M).
Dock the compound into the active site, prioritizing hydrogen bonds with Ni²⁺ ions and His residues.
Run 100-ns simulations to assess stability of binding poses. Results may correlate hydroxycarbamimidoyl interactions with inhibitory potency .
Data Contradiction Analysis
Q. How should conflicting spectral data from different batches be addressed?
- Scenario : Discrepancies in ¹H NMR methyl group shifts (2.1 vs. 2.3 ppm).
- Resolution :
- Verify purity via HPLC (C18 column, acetonitrile/water gradient).
- Check for polymorphism using DSC (melting point variations >5°C indicate different crystalline forms).
- Repeat crystallization in alternative solvents (e.g., methanol vs. DCM) to isolate dominant polymorph .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
